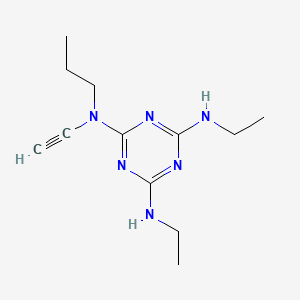
4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes ethynyl, propyl, and diethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine, propyne, and a suitable triazine precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl and propyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of halogenated triazine compounds.
Wissenschaftliche Forschungsanwendungen
4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl and propyl groups play a crucial role in determining the compound’s binding affinity and specificity. The triazine ring provides a stable scaffold for these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-triamino-1,3,5-triazine: Lacks the ethynyl and propyl substitutions.
4-N,6-N-diethyl-2-N-methyl-1,3,5-triazine-2,4,6-triamine: Contains a methyl group instead of an ethynyl group.
4-N,6-N-diethyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine: Contains a phenyl group instead of an ethynyl group.
Uniqueness
4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethynyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6/c1-5-9-18(8-4)12-16-10(13-6-2)15-11(17-12)14-7-3/h4H,5-7,9H2,1-3H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZVSRBZBCDSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C#C)C1=NC(=NC(=N1)NCC)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)
![N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)
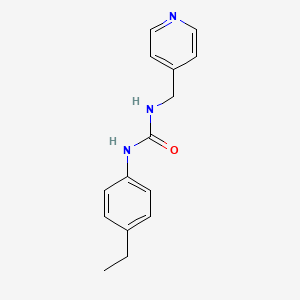
![N-(2-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5339654.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)
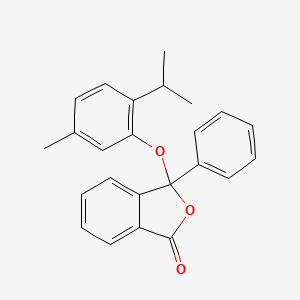
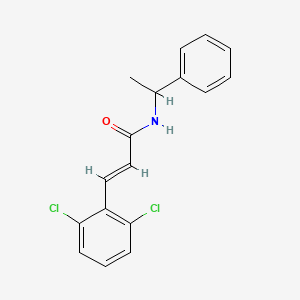

![6-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide](/img/structure/B5339677.png)
![2-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-2-piperidinyl}pyridine](/img/structure/B5339679.png)
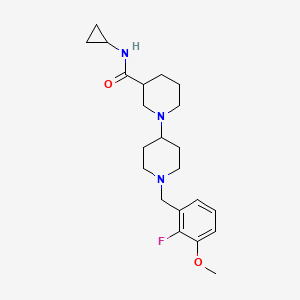
![Ethyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate](/img/structure/B5339695.png)
![1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B5339709.png)
